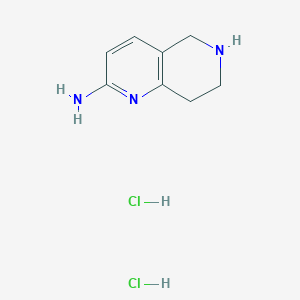

Methyl 5-methoxy-3-methylpicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"Methyl 5-methoxy-3-methylpicolinate" is a chemical compound that can be related to various research areas, including organic synthesis and chemical reactions. It appears to be a part of broader categories of compounds such as methoxyquinolines and picolinates.

Synthesis Analysis

- Synthesis of similar compounds, like methoxy isoquinolines, involves methods like the O-methylation of hydroxy isoquinolinone derivatives (Miyake et al., 2000).

- Another relevant synthesis method includes the transformation of picolinic acids into trisubstituted pyridines, which could be related to the synthesis of methyl picolinates (Epsztajn et al., 1989).

Molecular Structure Analysis

- The structure of compounds like methyl picolinates often involves complex molecular geometries, as studied using methods like density functional theory (DFT) and single-crystal X-ray diffraction (Şahin et al., 2011).

Chemical Reactions and Properties

- Methoxyquinolines, similar to "Methyl 5-methoxy-3-methylpicolinate", are involved in various chemical reactions, including nucleophilic substitution and reduction (Dyablo et al., 2015).

- The chemical properties may also involve regioselective reductions, as seen in related compounds (Issa et al., 2006).

Scientific Research Applications

Tubulin Polymerization Inhibition

- Optimization of Phenylquinazolines as Tubulin-Polymerization Inhibitors : A study on the modification of quinazolines for cytotoxicity and tubulin inhibition assays identified compounds that inhibited tubulin polymerization. These compounds, including one with significant in vitro cytotoxic activity, were evaluated for antitumor activity in mouse models (Wang et al., 2014).

Antipsychotic Potential

- In Vitro and Molecular Modeling Studies of Potential Antipsychotic Compounds : A corrigendum to a study on the potential antipsychotic effects of certain compounds revealed insights into their molecular structure and behavioral impacts (Kaczor et al., 2016).

Alzheimer's Disease Treatment

- Novel Serotonin 6 Receptor Antagonists for Alzheimer's Disease : A study on a series of indole derivatives as serotonin 6 receptor antagonists identified a clinical candidate for the treatment of cognitive disorders. This candidate showed high affinity and selectivity, along with promising preclinical efficacy (Nirogi et al., 2017).

Tubulin Polymerization and Antiproliferative Activity

- Methoxy-substituted Indoles Inhibiting Tubulin Polymerization : A study focusing on the identification of structural elements for tubulin polymerization inhibition found that methoxy-substituted indoles disrupted microtubule assembly, indicating potential as cytostatics (Gastpar et al., 1998).

Chemical Synthesis and Modifications

Methylation Effects on Cinnolines and Cinnolones : Research on the effects of methoxy-groups on the methylation of cinnolines and cinnolones provided insights into their chemical behavior and potential applications in synthesis (Ames et al., 1971).

Synthesis and Properties of Olivacine Derivatives : A study on the synthesis of olivacine derivatives from methoxy-substituted compounds showed significant cytostatic activity against various cell lines, indicating potential therapeutic applications (Jasztold-Howorko et al., 2004).

Controlled Drug Release

- Controlled Release of 5-Fluorouracil from Methoxy-modified Kaolinite : A novel application involving methoxy-modified kaolinite as a carrier for controlled drug release, specifically for 5-fluorouracil, an anticancer drug (Tan et al., 2017).

Safety and Hazards

properties

IUPAC Name |

methyl 5-methoxy-3-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-7(12-2)5-10-8(6)9(11)13-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOZFAAJEDLNAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methoxy-3-methylpicolinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B2488182.png)

![(2R,3R,4R,5S,6S)-6-[(2S,3S,4R,5R,6R)-2-[[(3R,4aS,6aS,6bR,8aR,11R,12aS,14aS,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)

![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2488192.png)

![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2488198.png)

![Ethyl 3-(3-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488199.png)

![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)